4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate
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Overview
Description
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is a chemical compound with the molecular formula C13H17NO.C6H3N3O7. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The picrate form indicates that it is a salt or ester of picric acid (2,4,6-trinitrophenol), which is often used to form stable crystalline compounds with organic bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate typically involves the following steps:
Formation of 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-: This can be achieved through the reaction of 1-methyl-4-phenylpiperidine with an appropriate aldehyde source under controlled conditions.
Formation of the Picrate Salt: The resulting 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl- is then reacted with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the explosive nature of picric acid.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-.
Reduction: 4-Piperidinemethanol, 1-methyl-4-phenyl-.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate has several applications in scientific research:
Mechanism of Action
as an aldehyde derivative, it can interact with various biological molecules, including proteins and nucleic acids, through the formation of Schiff bases and other covalent modifications . These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-: The parent compound without the picrate form.
1-Benzyl-4-piperidinecarboxaldehyde: A similar compound with a benzyl group instead of a phenyl group.
1-Boc-piperidine-4-carboxaldehyde: A piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is unique due to its picrate form, which provides enhanced stability and crystallinity. This makes it useful in various applications where stability is crucial, such as in the synthesis of pharmaceuticals and specialty chemicals .
Properties
CAS No. |
97079-40-8 |
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Molecular Formula |
C19H20N4O8 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-methyl-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H17NO.C6H3N3O7/c1-14-9-7-13(11-15,8-10-14)12-5-3-2-4-6-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,11H,7-10H2,1H3;1-2,10H |
InChI Key |
JPSKOSDZHJYXOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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